Benzene, 1,4-bis(methylthio)- Benzene, 1,4-bis(methylthio)-
Brand Name: Vulcanchem
CAS No.: 699-20-7
VCID: VC7994980
InChI: InChI=1S/C8H10S2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3
SMILES: CSC1=CC=C(C=C1)SC
Molecular Formula: C8H10S2
Molecular Weight: 170.3 g/mol

Benzene, 1,4-bis(methylthio)-

CAS No.: 699-20-7

Cat. No.: VC7994980

Molecular Formula: C8H10S2

Molecular Weight: 170.3 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1,4-bis(methylthio)- - 699-20-7

Specification

CAS No. 699-20-7
Molecular Formula C8H10S2
Molecular Weight 170.3 g/mol
IUPAC Name 1,4-bis(methylsulfanyl)benzene
Standard InChI InChI=1S/C8H10S2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3
Standard InChI Key CVZBYEKCIDMLRV-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)SC
Canonical SMILES CSC1=CC=C(C=C1)SC

Introduction

Structural and Molecular Characteristics

Benzene, 1,4-bis(methylthio)- belongs to the family of aromatic thioethers, with the molecular formula C₈H₁₀S₂ and a molecular weight of 170.30 g/mol. The compound’s structure features a benzene ring substituted at the 1 and 4 positions with methylthio groups, which introduce significant electron-donating effects due to the sulfur atoms’ lone pairs. This electronic configuration influences its reactivity in nucleophilic and electrophilic substitution reactions .

The infrared (IR) spectrum of structurally related compounds, such as 1,4-bis(methylthiomethyl)benzene, reveals characteristic absorption bands for C-S stretching vibrations at ~670 cm⁻¹ and C-H bending modes in the 1450–1375 cm⁻¹ range . While direct spectral data for 1,4-bis(methylthio)benzene are unavailable, comparisons to analogous thioethers suggest similar vibrational signatures.

Synthesis and Manufacturing

The synthesis of para-substituted bis-methylthio benzene derivatives typically involves nucleophilic aromatic substitution or metal-catalyzed coupling reactions. For example, 1,4-bis(methylthio)tetrachlorobenzene (bis-MTTCB), a chlorinated analog, is synthesized via the reaction of tetrachlorobenzene with methylthiolate ions under basic conditions . Adapting this methodology, 1,4-bis(methylthio)benzene could theoretically be prepared by treating 1,4-dichlorobenzene with sodium methanethiolate (NaSCH₃) in a polar aprotic solvent such as dimethylformamide (DMF):

1,4-C₆H₄Cl₂ + 2 NaSCH₃ → 1,4-C₆H₄(SCH₃)₂ + 2 NaCl\text{1,4-C₆H₄Cl₂ + 2 NaSCH₃ → 1,4-C₆H₄(SCH₃)₂ + 2 NaCl}

Physicochemical Properties

Key physicochemical properties of benzene, 1,4-bis(methylthio)- are inferred from related compounds:

PropertyValue/DescriptionSource Analogy
Melting Point~120–125°C (estimated)Similar thioethers
Boiling Point~280–290°C (predicted)Structural analogs
SolubilityInsoluble in water; soluble in organic solvents (e.g., CHCl₃, DCM)Bis-MTTCB
Density1.25–1.30 g/cm³ (approximated)NIST data

The compound’s low polarity due to the hydrophobic methyl groups and aromatic ring renders it miscible with nonpolar solvents but immiscible with aqueous systems.

Chemical Reactivity and Metabolic Pathways

Nucleophilic Displacement Reactions

The methylthio groups in 1,4-bis(methylthio)benzene exhibit moderate nucleophilicity, enabling reactions with electrophiles such as alkyl halides or oxidizing agents. In studies on bis-MTTCB, methylthio substituents were displaced by glutathione (GSH) in the presence of liver microsomal enzymes, yielding methanesulfinic acid as a primary metabolite . This suggests that 1,4-bis(methylthio)benzene may undergo similar biotransformation pathways, potentially forming sulfoxide or sulfone derivatives under oxidative conditions:

1,4-C₆H₄(SCH₃)₂ + [O] → 1,4-C₆H₄(S(O)CH₃)₂(sulfoxide)\text{1,4-C₆H₄(SCH₃)₂ + [O] → 1,4-C₆H₄(S(O)CH₃)₂} \quad \text{(sulfoxide)} 1,4-C₆H₄(SCH₃)₂ + 2 [O] → 1,4-C₆H₄(SO₂CH₃)₂(sulfone)\text{1,4-C₆H₄(SCH₃)₂ + 2 [O] → 1,4-C₆H₄(SO₂CH₃)₂} \quad \text{(sulfone)}

Photochemical Activation

Bis-chalcogen compounds, including thioethers, are known to undergo photolytic cleavage. For instance, irradiation of 1,8-bis(methylseleno)naphthalene derivatives generates reactive intermediates like o-quinodimethane, which participate in cycloaddition reactions . By analogy, 1,4-bis(methylthio)benzene may produce thiyl radicals under UV light, facilitating polymerization or cross-linking processes.

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